molecular formula C20H32O4 B1206656 Fumotoshidin A CAS No. 89354-44-9

Fumotoshidin A

Cat. No. B1206656
CAS RN: 89354-44-9
M. Wt: 336.5 g/mol
InChI Key: NZHPGYUQZUOTLL-DJXZQIQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fumotoshidin A is a natural product found in Microlepia marginata with data available.

Scientific Research Applications

Mechanisms and Strategies in Cancer Treatment

Fumotoshidin A's relevance in cancer treatment is highlighted by its association with compounds like 5-Fluorouracil (5-FU), commonly used in cancer therapy. Advances in understanding the mechanisms of such compounds have led to strategies that amplify their anticancer activity. The research emphasizes the importance of addressing drug resistance in clinical use, which could be significant for compounds like this compound (Longley, Harkin & Johnston, 2003).

Pharmacological Activities of Traditional Chinese Medicine

In traditional Chinese medicine, compounds like this compound are used to treat various conditions. The processed lateral root of Aconitum carmichaelii Debeaux, akin to this compound, demonstrates a range of biological activities including effects on the cardiovascular system, anti-inflammation, and anti-tumor activity. This underscores the potential of this compound in various pharmacological applications (Zhou et al., 2015).

Synergistic Anticancer Actions

Studies have explored the synergistic effects of compounds in conjunction with others like this compound against specific cancer types. For instance, the combination of decorated selenium nanoparticles with certain extracts showed potent bioactivities against colorectal adenocarcinoma cells, suggesting the potential of this compound in similar synergistic approaches (El-Hefnawy et al., 2022).

Blood-Brain Barrier and Neurodegenerative Diseases

Focused ultrasound (FUS) combined with compounds like this compound could be effective in treating neurodegenerative diseases like Alzheimer's. The ability of FUS to open the blood-brain barrier (BBB) may enhance the efficacy of such compounds in the brain, indicating a promising strategy for diseases where the BBB limits treatment options (Luo et al., 2022).

Functional Genomics

This compound and related compounds may play a role in functional genomics. The Functional Genomics Experiment model (FuGE) emphasizes the importance of describing laboratory workflows in research involving compounds like this compound, which can be crucial for the development of new data formats and standards in genomics research (Jones et al., 2007).

Antifungal Properties

This compound's association with compounds like Fusaricidin, which exhibits antifungal properties, suggests its potential use in combating fungal infections. Research into the biosynthetic genes of such compounds could further illuminate the potential applications of this compound in this field (Choi et al., 2008).

properties

CAS RN

89354-44-9

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(3S,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-1,1,4a,7-tetramethyl-3,4,4b,5,6,8,10,10a-octahydrophenanthren-2-one

InChI

InChI=1S/C20H32O4/c1-18(2)15-6-5-12-9-19(3,16(23)11-21)8-7-13(12)20(15,4)10-14(22)17(18)24/h5,13-16,21-23H,6-11H2,1-4H3/t13-,14+,15-,16+,19+,20+/m1/s1

InChI Key

NZHPGYUQZUOTLL-DJXZQIQKSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2C(=CC[C@H]3[C@]2(C[C@@H](C(=O)C3(C)C)O)C)C1)[C@H](CO)O

SMILES

CC1(C2CC=C3CC(CCC3C2(CC(C1=O)O)C)(C)C(CO)O)C

Canonical SMILES

CC1(C2CC=C3CC(CCC3C2(CC(C1=O)O)C)(C)C(CO)O)C

synonyms

2,15,16-trihydroxy-ent-pimar-7-en-3-one
fumotoshidin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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